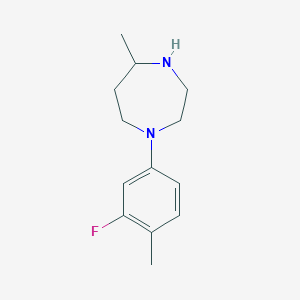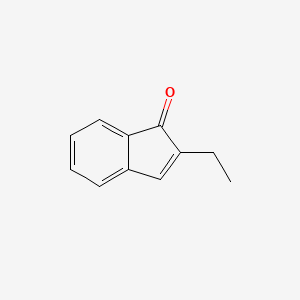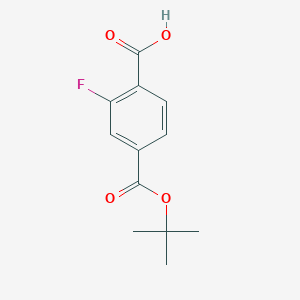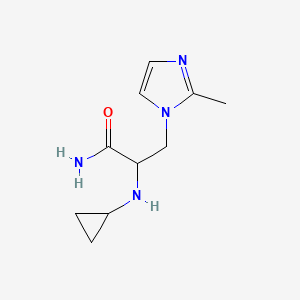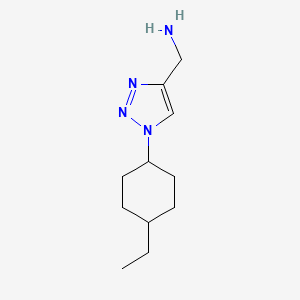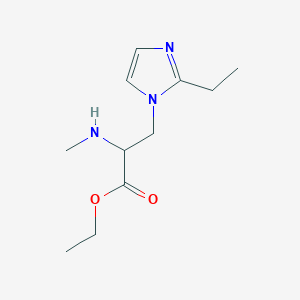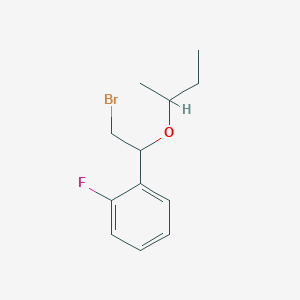
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclohexyloxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1-(hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane, using a brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.
Medicine: Potential use in drug development and medicinal chemistry for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The cyclohexyloxy group may influence the compound’s reactivity and stability through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclohexyloxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
1-(Hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a hydroxymethyl group, which can be further functionalized through various chemical reactions.
Uniqueness
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl group and a cyclohexyloxy group on the same cyclohexane ring
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclohexyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-9-14(10-12,11-15)16-13-7-3-2-4-8-13/h12-13H,2-11H2,1H3 |
InChI Key |
XZBWIHLGBMREKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


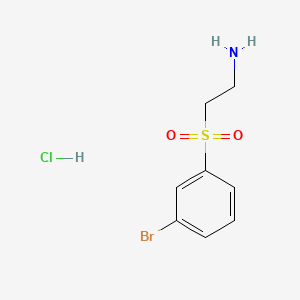
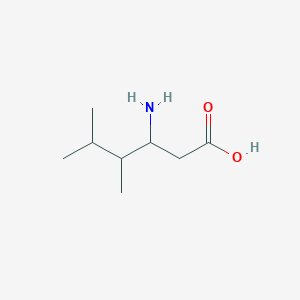
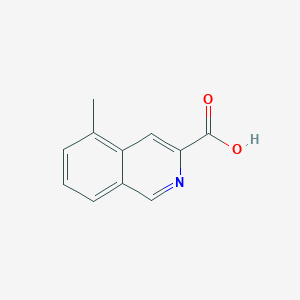
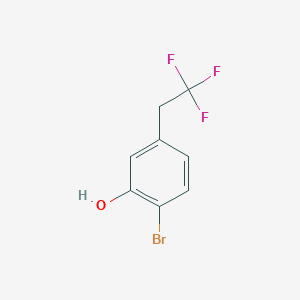
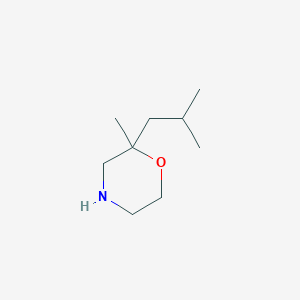
amino}propanoicacid](/img/structure/B13630936.png)
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
